molecular formula C6H13NO2 B15052566 (2S,4R)-2-(hydroxymethyl)piperidin-4-ol

(2S,4R)-2-(hydroxymethyl)piperidin-4-ol

Cat. No.: B15052566
M. Wt: 131.17 g/mol
InChI Key: ZIAMNCSCLHKWGP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-(hydroxymethyl)piperidin-4-ol (CAS 531503-05-6) is a chiral piperidine derivative of significant interest in advanced pharmaceutical research and development. This compound serves as a critical syntheti building block, particularly in the design of novel dual-target therapeutics for the central nervous system. Recent research highlights its application as a key dopaminergic pharmacophore in the development of ligands that simultaneously target the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R) . This innovative approach aims to create analgesics with potent pain-relieving effects through MOR partial agonism while potentially mitigating the addictive liability often associated with opioids via D3R antagonism . The stereochemistry of the compound, defined by the (2S,4R) configuration, is essential for its specific interactions with biological targets, influencing the affinity and selectivity of the resulting drug candidates. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol , this versatile chiral synthon is also valuable for constructing other piperidine-based alkaloids and iminosugars, a class of molecules known for diverse biological activities such as glycosidase inhibition . This compound is supplied for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2S,4R)-2-(hydroxymethyl)piperidin-4-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-3-6(9)1-2-7-5/h5-9H,1-4H2/t5-,6+/m0/s1

InChI Key

ZIAMNCSCLHKWGP-NTSWFWBYSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)CO

Canonical SMILES

C1CNC(CC1O)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2s,4r 2 Hydroxymethyl Piperidin 4 Ol and Analogs

Strategies for Stereoselective Piperidine (B6355638) Ring Formation.nih.govorganic-chemistry.org

The creation of the piperidine ring with specific stereochemistry at multiple centers is a formidable challenge. Chemists have devised numerous strategies that can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of pre-existing heterocyclic rings. This section will explore key methods within these categories that are pertinent to the synthesis of 2,4-disubstituted piperidines like (2S,4R)-2-(hydroxymethyl)piperidin-4-ol.

Cyclization from Linear Precursors.nih.govorganic-chemistry.org

Building the piperidine ring from a linear chain offers the advantage of installing desired substituents at specific positions before the ring-closing event. This approach allows for a high degree of control over the final stereochemistry of the product.

The intramolecular reductive cyclization of keto-azide intermediates represents a powerful strategy for the stereoselective synthesis of piperidines. This method involves a linear precursor containing both a ketone and an azide (B81097) functional group. The reduction of the azide to an amine is followed by an intramolecular condensation with the ketone to form a cyclic imine, which is then further reduced to the piperidine ring. The stereochemistry of the final product is often dictated by the stereocenters present in the linear precursor and the conditions of the cyclization and reduction steps.

While direct examples for the synthesis of this compound via this specific route are not extensively documented in publicly available literature, the principles can be illustrated by analogous transformations. For instance, the reductive cyclization of 1,5-dicarbonyl compounds with an in-situ generated amino group source provides a conceptual basis. A closely related method involves the intramolecular reductive cyclization of a 1-keto-5-ketoxime, which upon reduction of the oxime to an amine, undergoes cyclization and subsequent reduction to form a highly substituted N-hydroxy piperidine. nih.govresearchgate.net

The general approach for a keto-azide cyclization would involve a precursor such as an azido-keto ester. The stereocenters could be established using well-known asymmetric reactions before the cyclization. The reduction of the azide can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., NaBH₄, LiAlH₄), often in a one-pot procedure with the subsequent cyclization and reduction of the imine intermediate.

Table 1: Key Steps in Intramolecular Reductive Cyclization of a Hypothetical Keto-Azide Precursor

StepTransformationReagents and Conditions (Illustrative)Key Stereochemical Control
1Azide ReductionH₂, Pd/C or PPh₃, H₂OFormation of the primary amine.
2Intramolecular CyclizationSpontaneous or acid/base catalysisFormation of a cyclic imine or enamine intermediate.
3Imine/Enamine ReductionNaBH₄, NaBH₃CN, or catalytic hydrogenationEstablishes the final stereochemistry at the newly formed stereocenter.

Radical cyclization reactions offer a powerful and often stereoselective means of forming carbon-carbon and carbon-heteroatom bonds. In the context of piperidine synthesis, radical-mediated amine cyclization involves the generation of a radical on a nitrogen-containing linear precursor, which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the six-membered ring.

A notable example is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov This reaction proceeds in good yields for the synthesis of various piperidines. However, a competing 1,5-hydrogen atom transfer can sometimes lead to the formation of a linear alkene as a by-product. nih.gov

Another approach involves the use of photoredox catalysis to generate radical species from linear aryl halide precursors. These radicals can then undergo regioselective cyclization to construct complex spiropiperidine scaffolds under mild conditions, avoiding the use of toxic reagents like tin hydrides.

The diastereoselectivity of these radical cyclizations can be influenced by the nature of the substrate and the reaction conditions. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org The choice of the radical initiator and reducing agent can have a significant impact on the stereochemical outcome. The use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator, for example, has been shown to enhance the diastereoselectivity in certain cases compared to the more traditional tributyltin hydride (TBTH). organic-chemistry.org

Table 2: Comparison of Radical Mediators in the Cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate

Radical MediatorTypical Diastereomeric Ratio (trans:cis)Reference
Tributyltin hydride (TBTH)3:1 to 6:1 organic-chemistry.org
Tris(trimethylsilyl)silane (TTMSS)Up to 99:1 organic-chemistry.org

Hydrogenation and Reduction Approaches.nih.govorganic-chemistry.org

The catalytic hydrogenation or chemical reduction of existing six-membered nitrogen-containing heterocycles, such as pyridines and piperidinones, is a direct and widely used method for the synthesis of piperidines. The stereochemical outcome of these reactions is highly dependent on the catalyst, substrate, and reaction conditions.

The complete reduction of a substituted pyridine (B92270) ring offers a straightforward entry into the corresponding piperidine. However, achieving high stereoselectivity in the reduction of polysubstituted pyridines can be challenging due to the planar and aromatic nature of the starting material. The choice of catalyst and the presence of directing groups on the pyridine ring are critical for controlling the stereochemistry of the resulting piperidine.

Various catalytic systems have been developed for the asymmetric hydrogenation of pyridines. These often involve chiral transition metal catalysts, such as those based on rhodium or ruthenium, in combination with chiral ligands. For instance, rhodium(I) catalysts with chiral bisphosphine ligands have been successfully employed for the enantioselective hydrogenation of certain pyridine derivatives. nih.gov

Non-metal alternatives, such as the use of borenium catalysts with hydrosilanes, have also emerged as a method for the diastereoselective reduction of substituted pyridines under mild conditions. nih.gov

Table 3: Catalytic Systems for Stereoselective Pyridine Reduction

Catalyst SystemKey FeaturesReference
Rhodium(I) with P-chiral bisphosphorus ligandEnantioselective asymmetric hydrogenation of tetrasubstituted enamides. nih.gov
Ruthenium(II) complexAsymmetric hydrogenation in a two-step reduction process. nih.gov
Borenium ions with hydrosilanesDiastereoselective reduction of substituted pyridines under mild, metal-free conditions. nih.gov

The stereoselective reduction of a carbonyl group in a substituted piperidinone precursor is a highly effective strategy for the synthesis of hydroxylated piperidines, such as this compound. The pre-existing stereocenters in the piperidinone ring can direct the approach of the reducing agent, leading to the formation of a specific diastereomer of the corresponding piperidinol.

For the synthesis of this compound, a precursor such as a (2S)-2-(hydroxymethyl)piperidin-4-one would be required. The stereoselective reduction of the C4-keto group would then need to proceed with high diastereoselectivity to furnish the desired (4R)-hydroxyl group. This can be achieved by carefully selecting the reducing agent and optimizing the reaction conditions.

Table 4: Common Reducing Agents for Piperidinone Reduction and Their Stereochemical Preferences

Reducing AgentTypical Stereochemical Outcome (for a conformationally biased ring)
Sodium borohydride (B1222165) (NaBH₄)Often leads to the axial alcohol via equatorial attack.
Lithium aluminum hydride (LiAlH₄)Can provide different selectivity compared to NaBH₄.
L-Selectride® (Lithium tri-sec-butylborohydride)Typically results in the equatorial alcohol via axial attack due to its steric bulk.
K-Selectride® (Potassium tri-sec-butylborohydride)Similar steric hindrance to L-Selectride, favoring axial attack.

Olefin Metathesis Reactions (e.g., RCM, CM)

Ring-closing metathesis (RCM) has emerged as a robust and versatile strategy for the construction of cyclic systems, including nitrogen heterocycles like piperidines. This reaction, catalyzed by metal alkylidenes (typically ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts), involves the intramolecular rearrangement of a diene to form a cycloalkene and a volatile byproduct, ethylene (B1197577). The loss of ethylene provides a strong thermodynamic driving force for the reaction.

The synthesis of piperidine rings via RCM typically starts with an acyclic amine precursor containing two terminal alkene moieties. For instance, subjecting a protected bis-allylamine to a ruthenium catalyst facilitates the formation of a tetrahydropyridine (B1245486) ring, which can be subsequently reduced to the corresponding piperidine. This approach is valued for its high functional group tolerance, allowing for the presence of esters, ethers, amides, and other groups in the substrate.

Key aspects of RCM in piperidine synthesis include:

Catalyst Choice: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and stability.

Protecting Groups: The nitrogen atom of the diene precursor is typically protected, often as a tosylamide or carbamate, to prevent catalyst inhibition by the free amine.

Stereocontrol: RCM has been successfully applied in the synthesis of chiral piperidine derivatives. For example, syntheses of both enantiomers of trans-4-hydroxypipecolic acid and the natural product (−)-SS20846A have utilized RCM as the key ring-forming step.

CatalystSubstrate TypeProductKey Features
Grubbs' Catalysts (I, II, III)Acyclic dienes with protected amineTetrahydropyridinesHigh functional group tolerance; formation of 5- to 30-membered rings.
Hoveyda-Grubbs' CatalystsAcyclic dienes with protected amineTetrahydropyridinesIncreased catalyst stability and activity.

Cycloaddition Reactions (e.g., Imino- or Aza-Diels-Alder)

Cycloaddition reactions provide a powerful and convergent approach to the piperidine skeleton by forming two new bonds in a single step. Among these, the aza-Diels-Alder reaction, a variant of the Diels-Alder reaction, is particularly prominent for constructing six-membered nitrogen heterocycles.

In a typical aza-Diels-Alder reaction for piperidine synthesis, an imine (the dienophile) reacts with a diene to form a tetrahydropyridine ring. The stereochemical outcome of the reaction can often be controlled through the use of chiral auxiliaries, chiral catalysts (Lewis acids or Brønsted acids), or by transferring chirality from the starting materials. rsc.org For instance, the reaction of imines with electron-rich dienes, such as Danishefsky's diene, is a well-established method for producing piperidin-4-one precursors. rsc.orgresearchgate.net

Another important strategy is the intramolecular nitrone dipolar cycloaddition. iupac.org In this approach, an N-alkenylnitrone undergoes an intramolecular [3+2] cycloaddition to form a bicyclic isoxazolidine (B1194047) intermediate. Subsequent reductive cleavage of the N-O bond unmasks the piperidine ring with newly formed stereocenters. The stereochemistry of the final product is controlled by the geometry of the nitrone and the chair-like transition state of the cycloaddition. iupac.org This method has been successfully applied to the synthesis of complex piperidine and indolizidine alkaloids. iupac.org

Recent developments have also explored radical-catalyzed (4+2) cycloadditions for accessing polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov

Oxidative Amination of Non-Activated Alkenes

The direct functionalization of carbon-carbon double bonds represents a highly atom-economical approach to piperidine synthesis. Oxidative amination of non-activated alkenes allows for the simultaneous formation of a C-N bond and the installation of another functional group, leading to complex piperidine structures from simple starting materials.

One notable method involves a gold(I)-catalyzed intramolecular oxidative amination of N-alkenyl sulfonamides. nih.gov This reaction proceeds through the difunctionalization of the double bond, forming the N-heterocycle and introducing an oxygen-containing substituent. More recently, an enantioselective variant using a palladium catalyst with a pyridine-oxazoline ligand has been developed, expanding the utility of this strategy for asymmetric synthesis. nih.gov These methods are significant as they avoid the pre-functionalization of the alkene, a common requirement in many other cyclization strategies.

Enantioselective and Diastereoselective Synthesis of this compound and Related Structures

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the enantioselective and diastereoselective synthesis of specific isomers, such as this compound, is of paramount importance.

Control of Stereochemistry at Piperidine Ring Carbons

Achieving precise control over the relative and absolute stereochemistry of substituents on the piperidine ring is a central challenge in its synthesis. Several strategies have been developed to address this, particularly for 2,4-disubstituted systems.

One effective method relies on the conformational biases of N-acylpiperidine intermediates. The partial double bond character of the N-acyl group, coupled with a substituent at the C2 position, can create pseudo allylic strain (A1,3 strain) that governs the ground-state conformation of the ring. This conformational lock allows for highly diastereoselective transformations. By carefully choosing the sequence of reduction and functionalization steps, it is possible to control the stereochemical outcome. For example, a method has been developed where both diastereomers of a 2,4-disubstituted piperidine can be accessed simply by changing the order of the reaction sequence.

Radical cyclizations have also been employed to synthesize 2,4-disubstituted piperidines. nih.govorganic-chemistry.org The diastereoselectivity of these reactions can be highly dependent on the radical initiator and trapping agent used. For example, cyclization of certain 6-aza-8-bromooct-2-enoates with tributyltin hydride typically yields trans piperidines with moderate diastereoselectivity, whereas using tris(trimethylsilyl)silane (TTMSS) can dramatically enhance the selectivity for the trans isomer. nih.govorganic-chemistry.org This enhancement is attributed to a cascade process involving rearrangement of the minor stereoisomer, which is facilitated by the slower trapping rate of the piperidine radical by TTMSS. organic-chemistry.org

Utilization of Chiral Pool Starting Materials (e.g., D-Glucose, L-Tartaric Acid, 2-Deoxyribose, L-Serine)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like carbohydrates, amino acids, and hydroxy acids. These molecules serve as excellent starting materials for asymmetric synthesis, as their inherent chirality can be transferred to the target molecule.

D-Glucose: This abundant monosaccharide has been used to synthesize polyhydroxylated piperidines. For instance, a D-glucose-derived aziridine (B145994) carboxylate can undergo regioselective ring-opening to form an α-hydroxy-β-aminoester, a versatile intermediate that can be elaborated into six-membered azasugars (polyhydroxylated piperidines).

L-Tartaric Acid: As a C4 building block with C2 symmetry, tartaric acid is a versatile chiral precursor. nih.gov It has been used as a chiral template in the synthesis of various natural products and bioactive molecules. nih.gov While direct synthesis of the target compound from tartaric acid is not extensively documented in initial findings, it is a common catalyst and resolving agent in piperidine synthesis, highlighting its utility in stereochemical control. researchgate.netgoogle.com

2-Deoxyribose: This C5 sugar is another valuable chiral starting material. It has been used to prepare chiral building blocks for the synthesis of 3,4-disubstituted piperidine derivatives through straightforward reductive amination reactions, often without the need for protecting groups on the hydroxyl functions.

L-Serine: This amino acid can be converted into chiral building blocks for piperidine synthesis. For example, L-serine can be transformed into chiral aziridines or other intermediates that are then used in ring-forming reactions to produce enantiomerically pure piperidine derivatives.

Chemo-Enzymatic and Biocatalytic Approaches to Piperidine Scaffolds

The integration of biocatalysis with traditional chemical synthesis offers a powerful and sustainable route to chiral molecules. Enzymes operate under mild conditions with exceptional levels of stereo-, regio-, and chemoselectivity, making them ideal catalysts for challenging transformations.

A prominent chemo-enzymatic strategy for accessing stereo-enriched piperidines involves the asymmetric dearomatization of pyridines. nih.govacs.org This approach combines chemical synthesis to prepare activated pyridine precursors with a biocatalytic cascade to install stereocenters. A key example is a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED). nih.gov The amine oxidase converts an N-substituted tetrahydropyridine into a chiral iminium ion intermediate, which then undergoes a dynamic kinetic resolution mediated by the EneIRED to yield highly enantioenriched 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of precursors for drugs like Preclamol and Niraparib. nih.gov

Enzyme ClassTransformationSubstrateProductKey Advantages
Amine Oxidase / Ene-Imine Reductase (Cascade)Asymmetric dearomatizationActivated Pyridines / TetrahydropyridinesStereo-enriched 3- and 3,4-substituted piperidinesHigh stereoselectivity via Dynamic Kinetic Resolution; mild conditions. nih.govacs.org
ω-Transaminase (ω-TA)Asymmetric amination of ketonesProchiral ketones (e.g., 1-Boc-3-piperidone)Chiral amines (e.g., (R)-3-amino-1-Boc-piperidine)High enantiomeric excess; sustainable approach. beilstein-journals.org
ω-TA / Imine Reductase (IRED) (Cascade)Aza-Michael reactionPro-chiral ketoenonesEnantiomerically pure 2,6-disubstituted piperidinesBiocatalytic disconnection for complex scaffolds.

Transaminases, particularly ω-transaminases (ω-TAs), are another class of enzymes widely used for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.org For example, the amination of 1-Boc-3-piperidone using an immobilized ω-TA can produce enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine, valuable building blocks for pharmaceuticals. beilstein-journals.org These biocatalytic steps can be integrated into multi-step syntheses, providing efficient access to complex chiral piperidine scaffolds.

Enzymatic Resolution and Desymmetrization of Meso-Compounds

Enzymatic desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral molecules, including precursors to substituted piperidines. This approach utilizes the high stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiotopic groups in a prochiral or meso substrate. By selectively catalyzing a reaction at one of these groups, a chiral product with high enantiomeric excess (e.e.) can be obtained.

A common application of this methodology is the enantioselective acylation of meso-diols. In a typical procedure, a meso-diol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one of the two hydroxyl groups, breaking the symmetry of the molecule and generating a chiral monoacetate. This monoester can then be carried forward in a synthetic sequence. The efficiency and enantioselectivity of this process are highly dependent on the choice of enzyme, solvent, and acyl donor.

For instance, the desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been achieved with high efficiency using lipase-catalyzed acylation. While common acyl donors like vinyl acetate can sometimes lead to low reactivity and racemization of the product via acyl group migration, the use of more reactive acyl donors such as 1-ethoxyvinyl 2-furoate has proven successful. This reagent, in combination with lipases, can convert various prochiral 1,3-diols into their corresponding monoesters with excellent enantiomeric excess (82-99% e.e.).

While a direct enzymatic desymmetrization of a meso-precursor to this compound is not extensively documented, the principle can be applied to analogous piperidine structures. For example, a meso-piperidine-diol could be selectively acylated to yield a chiral monoester, which would serve as a key intermediate. The selection of the appropriate enzyme and reaction conditions would be critical to achieving the desired (2S,4R) stereochemistry.

Table 1: Representative Lipase-Catalyzed Desymmetrization of Meso-Diols This table presents data for analogous meso-diol substrates to illustrate the effectiveness of the enzymatic desymmetrization methodology.

SubstrateEnzymeAcyl DonorSolventYield (%)Enantiomeric Excess (e.e., %)
cis-1,2-CyclohexanediolLipase PS (from Pseudomonas cepacia)Vinyl AcetateDiisopropyl ether45>99
2-Phenyl-1,3-propanediolCandida antarctica Lipase B (CAL-B)Vinyl Acetatetert-Butyl methyl ether>9598
cis-Cyclopentene-1,4-diolPseudomonas fluorescens Lipase (PFL)Vinyl AcetateAcetonitrile48>99

Stereoselective Bioreduction Strategies

Stereoselective bioreduction, primarily utilizing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), is a highly effective method for the asymmetric synthesis of chiral alcohols from prochiral ketones. mdpi.com These enzymes catalyze the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to a carbonyl group with high stereoselectivity. mdpi.com This approach is particularly valuable for producing enantiomerically pure hydroxypiperidine derivatives.

The synthesis of this compound via this strategy would involve the reduction of a corresponding diketone or a keto-aldehyde precursor. For example, a suitably protected 2-(hydroxymethyl)piperidin-4-one could be subjected to bioreduction. The choice of the enzyme is paramount, as different ADHs exhibit distinct stereopreferences, adhering to either Prelog's rule (delivering the hydride to the Re face of the carbonyl) or anti-Prelog selectivity (delivering the hydride to the Si face). This allows for the selective synthesis of either the (S)- or (R)-alcohol.

A crucial aspect of preparative-scale bioreductions is the regeneration of the expensive cofactor. This is often achieved by employing a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), is used to regenerate the NADPH/NADH in situ using a cheap co-substrate like glucose. mdpi.com Co-expression of both the ketoreductase and the cofactor-regenerating enzyme in a whole-cell system, such as E. coli, can further enhance the efficiency and economic viability of the process. mdpi.com

For instance, the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, an important pharmaceutical intermediate, has been successfully achieved by the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com By carefully selecting a ketoreductase with the appropriate stereoselectivity, high conversions and excellent enantiomeric excesses can be obtained. mdpi.com This demonstrates the potential of stereoselective bioreduction for the synthesis of chiral building blocks for more complex molecules like this compound.

Table 2: Examples of Stereoselective Bioreduction of Ketones to Chiral Alcohols This table includes data for analogous ketone substrates to demonstrate the utility of stereoselective bioreduction.

SubstrateEnzyme SystemProduct ConfigurationConversion (%)Enantiomeric Excess (e.e., %)
N-Boc-3-piperidoneKetoreductase (ChKRED03) / Glucose Dehydrogenase(S)>99>99.5
AcetophenoneAlcohol Dehydrogenase from Lactobacillus kefir(R)>99>99
Ethyl 4-chloroacetoacetateKetoreductase from Candida macedoniensis(S)>99>99

Hydrolytic Kinetic Resolution (HKR) in Chiral Intermediate Formation

Hydrolytic kinetic resolution (HKR) is a robust and widely used method for obtaining enantiomerically enriched compounds, particularly epoxides and their corresponding 1,2-diols. unipd.it This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst. One of the most successful applications of HKR is the resolution of terminal epoxides using chiral (salen)Co(III) complexes, often referred to as Jacobsen's HKR. unipd.it In this reaction, a racemic epoxide is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) catalyst. One enantiomer of the epoxide is selectively hydrolyzed to the corresponding 1,2-diol, leaving the unreacted epoxide highly enriched in the other enantiomer. unipd.it

This methodology is exceptionally valuable for generating versatile chiral building blocks. Both the resulting enantiopure epoxide and the chiral 1,2-diol can be used in subsequent synthetic steps. For the synthesis of a molecule like this compound, a chiral epoxide or diol could be a key starting material for the construction of the piperidine ring with the desired stereochemistry. The HKR of a suitable racemic epoxide could provide access to either enantiomer of the epoxide and the corresponding diol in high enantiomeric purity, offering a flexible entry point to the target molecule. The practical advantages of this method include the use of water as a reagent and the low loadings of a recyclable catalyst. unipd.it

Alternatively, enzymatic hydrolytic kinetic resolution offers a biocatalytic approach to the same end. Lipases are commonly employed for the kinetic resolution of racemic esters via hydrolysis. nih.gov For example, a racemic acetate of a hydroxypiperidine derivative could be subjected to lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding alcohol, while leaving the other enantiomer of the ester largely unreacted. Separation of the resulting alcohol and the unreacted ester would provide access to two enantiomerically enriched products. The success of this method depends on the enantioselectivity of the chosen lipase for the specific substrate. nih.gov

Table 3: Hydrolytic Kinetic Resolution of Representative Racemic Epoxides This table showcases the effectiveness of HKR using chiral (salen)Co(III) complexes on various terminal epoxides.

Racemic EpoxideCatalyst Loading (mol %)Recovered Epoxide e.e. (%)Diol Product e.e. (%)Selectivity Factor (krel)
Propylene Oxide0.2>9998>400
Styrene Oxide0.2>9998>400
Epichlorohydrin0.8>9997>200

Derivatization and Functionalization Strategies of 2s,4r 2 Hydroxymethyl Piperidin 4 Ol Scaffolds

Regioselective Functionalization of Hydroxyl Groups

The (2S,4R)-2-(hydroxymethyl)piperidin-4-ol molecule possesses a primary hydroxyl group at the C2-substituent and a secondary hydroxyl group at the C4-position of the piperidine (B6355638) ring. The differential reactivity of these two hydroxyl groups allows for regioselective functionalization, a critical step in the synthesis of complex derivatives.

The primary hydroxyl group is generally more sterically accessible and nucleophilic than the secondary hydroxyl group at C4. This inherent difference in reactivity can be exploited for selective protection or functionalization. For instance, sterically demanding protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), will preferentially react with the primary hydroxyl group under controlled conditions. This selective protection allows for subsequent manipulation of the secondary hydroxyl group at C4.

Table 1: Protecting Groups for Selective Functionalization

Protecting GroupAbbreviationReagents for ProtectionCleavage ConditionsSelectivity
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazole, DMFTBAF, THFHigh for primary hydroxyl
TriisopropylsilylTIPSTIPSCl, imidazole, DMFTBAF, THFHigh for primary hydroxyl
BenzylBnBnBr, NaH, THFH₂, Pd/CCan be selective

Enzymatic reactions can also offer a high degree of regioselectivity. Lipases, for example, can catalyze the acylation of the primary hydroxyl group with high precision, leaving the secondary hydroxyl group untouched. This biocatalytic approach is advantageous due to its mild reaction conditions and high selectivity.

Conversely, strategies can be employed to favor functionalization at the secondary hydroxyl group. This often involves the initial protection of the more reactive primary hydroxyl group, followed by the desired transformation at C4, and subsequent deprotection.

N-Substitution and N-Alkylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for introducing a wide variety of substituents, significantly influencing the biological activity and physicochemical properties of the resulting compounds. N-substitution and N-alkylation are common strategies to modify the scaffold.

A variety of methods can be employed for the N-alkylation of the piperidine nitrogen. researchgate.net One of the most common approaches is the reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and solvent can be optimized to achieve high yields. To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net

Reductive amination is another powerful method for introducing diverse alkyl groups. This reaction involves the condensation of the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This two-step, one-pot procedure is highly versatile and allows for the introduction of a broad range of functionalized alkyl groups.

Table 2: Common N-Alkylation and N-Substitution Reactions

Reaction TypeReagentsSubstrate for Substitution
AlkylationAlkyl halide, K₂CO₃, DMFAlkyl halides
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Aldehydes, Ketones
AcylationAcyl chloride, Et₃NAcyl chlorides
SulfonylationSulfonyl chloride, pyridine (B92270)Sulfonyl chlorides

Beyond simple alkylation, the piperidine nitrogen can be acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. These functional groups can act as hydrogen bond acceptors or donors and significantly alter the electronic properties of the piperidine ring.

Introduction of Additional Chiral Centers and Substituents

The creation of new stereocenters on the this compound scaffold is a sophisticated strategy to generate novel and structurally complex analogs with potentially enhanced biological activity and selectivity.

One approach to introduce a new chiral center is through the functionalization of the existing hydroxyl groups. For example, oxidation of the secondary hydroxyl group at C4 to a ketone provides a prochiral center. Subsequent stereoselective reduction of this ketone using chiral reducing agents, such as those derived from boron or aluminum hydrides with chiral ligands, can yield diastereomerically enriched 3,4-disubstituted piperidine derivatives. Alternatively, the ketone can be subjected to nucleophilic addition reactions, such as Grignard or organolithium additions, to introduce a new substituent and create a tertiary alcohol with a new stereocenter at C4.

Another strategy involves the derivatization of the hydroxymethyl group at C2. Oxidation of the primary alcohol to an aldehyde allows for a range of diastereoselective transformations, including aldol (B89426) reactions, Wittig reactions, or additions of organometallic reagents. These reactions can introduce new carbon-carbon bonds and chiral centers adjacent to the piperidine ring.

Furthermore, C-H functionalization strategies are emerging as powerful tools for the direct introduction of substituents at various positions on the piperidine ring, although this often requires specific directing groups and catalysts to control regioselectivity and stereoselectivity. nih.govresearchgate.netnih.gov These advanced methods open up new avenues for creating diverse libraries of piperidine-based compounds from the this compound scaffold.

Role As a Chiral Building Block in Advanced Chemical Synthesis

Precursors for Iminosugars and Azasugars

(2S,4R)-2-(hydroxymethyl)piperidin-4-ol is a key precursor for the synthesis of iminosugars, which are carbohydrate analogues where a nitrogen atom replaces the endocyclic oxygen. These compounds, also known as azasugars, are potent inhibitors of glycosidases and glycosyltransferases, giving them significant therapeutic potential. The synthesis of various iminosugars often begins from chiral pools like amino acids or carbohydrates. nih.gov Synthetic strategies can involve the stereodivergent production of piperidine (B6355638) iminosugars from a common optically active precursor. cnr.it

For example, the synthesis of 1-deoxynojirimycin (B1663644) (DNJ), a well-known α-glucosidase inhibitor, and its derivatives can be achieved from precursors with a similar piperidine core. semanticscholar.orgnih.gov Although many routes to DNJ and other iminosugars like fagomine (B1671860) start from carbohydrates such as glucal and galactal, the use of pre-formed chiral piperidine building blocks offers a more direct approach. nih.govplos.orgrsc.orgrsc.org The defined stereochemistry at the C2 and C4 positions of this compound can be exploited to control the stereochemical outcome of subsequent functional group manipulations, leading to the desired iminosugar target.

The table below illustrates key iminosugars whose synthesis can be conceptually based on chiral piperidine precursors.

IminosugarParent SugarKey Biological Activity
1-Deoxynojirimycin (DNJ)Glucoseα-Glucosidase inhibitor
1-Deoxymannojirimycin (DMJ)Mannoseα-Mannosidase inhibitor
FagomineGlucoseGlucosidase inhibitor
1-DeoxygalactostatinGalactoseα-Galactosidase inhibitor

Synthesis of Polyhydroxylated Piperidines

The synthesis of polyhydroxylated piperidines is a significant area of research due to their role as enzyme inhibitors. nih.gov The structure of this compound provides a foundational scaffold that can be further elaborated to introduce additional hydroxyl groups with high stereocontrol. Diastereoselective dihydroxylation of unsaturated piperidine derivatives is a common and effective strategy for installing new stereocenters. nih.gov

Methodologies for creating these complex structures often rely on chiral β-amino-alcohols acting as a source of nitrogen and a chirality inducer. nih.gov The pre-existing stereocenters in a starting material like this compound guide the facial selectivity of subsequent oxidation reactions, such as dihydroxylation, on an unsaturated version of the piperidine ring. This control is crucial for accessing a specific stereoisomer from a library of potential polyhydroxylated products. The development of such synthetic methods allows for the creation of diverse libraries of these compounds for biological screening.

Application in Natural Product Total Synthesis

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominently documented in readily available literature, its structural motifs are present in numerous piperidine alkaloids. The synthesis of such natural products often involves the construction of a polysubstituted piperidine ring as a key step. Chiral building blocks are essential for efficient and stereocontrolled synthesis.

Contributions to Non-Proteinogenic Amino Acid Synthesis

Non-proteinogenic amino acids (NPAAs), which are amino acids not encoded by the standard genetic code, are important components of many natural products and pharmaceuticals. orgsyn.org The synthesis of chiral NPAAs often requires stereoselective methods to install the amino and carboxylic acid functionalities with the correct spatial relationship.

The this compound scaffold can be envisioned as a precursor to certain types of NPAAs, particularly those containing a piperidine ring (pipecolic acid derivatives) or those that can be derived from it through ring-opening or rearrangement reactions. For example, β-hydroxy-α-amino acids are an important class of NPAAs, and methods for their stereocontrolled synthesis are of high interest. nih.govgoogle.comresearchgate.net The functional groups on the piperidine ring—the secondary amine, the primary alcohol, and the secondary alcohol—provide multiple points for chemical modification. Selective oxidation of the primary alcohol to a carboxylic acid, for instance, could lead directly to a substituted pipecolic acid derivative, a type of cyclic NPAA. Further manipulation of the ring and its substituents could potentially yield a variety of unique and complex amino acid structures.

The table below lists some classes of non-proteinogenic amino acids that could be synthetically accessed from functionalized piperidine precursors.

Non-Proteinogenic Amino Acid ClassStructural FeaturePotential Synthetic Link
Substituted Pipecolic AcidsPiperidine ring with a carboxylic acid at C2Direct oxidation of the C2-hydroxymethyl group
β-Hydroxy-α-amino AcidsHydroxyl group at the β-carbon relative to the carboxyl groupRing-opening and functional group manipulation
Diamino AcidsTwo amino groupsFunctionalization of hydroxyl groups into amino groups

Biological Activity and Mechanistic Investigations of 2s,4r 2 Hydroxymethyl Piperidin 4 Ol Derivatives

In Vitro Evaluation of Biological Activity

The biological potential of (2S,4R)-2-(hydroxymethyl)piperidin-4-ol derivatives has been explored across several therapeutic areas, including metabolic disorders and infectious diseases. In vitro assays are crucial for determining the potency and selectivity of these compounds against specific enzymes and pathogens.

Glycosidase inhibitors are of significant interest for the management of type 2 diabetes, as they can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govnih.gov While many heterocyclic compounds have been explored as potential glycosidase inhibitors, research into hydroxypipecolic acid derivatives, which are structurally related to this compound, has yielded specific insights.

In one study, a series of 3-hydroxy- and 3,4,5-trihydroxypipecolic acid derivatives were synthesized and evaluated against various glycosidases. nih.gov The investigation found that none of the tested compounds showed inhibitory activity against α- and β-glucosidases. nih.gov However, specific L-isomers of these pipecolic acids were identified as potent inhibitors of β-glucuronidase. nih.gov Furthermore, some of the uronic-type azasugar derivatives demonstrated moderate inhibitory activities against β-N-acetylglucosaminidase. nih.gov

In a different study, while most N-(polyhydroxyalkyl) side-chain derivatives of piperidine (B6355638) did not show inhibition against a panel of 13 glycosidases, one specific compound, (2S,3S)-2,3-diacetoxy-4-[(2R,4S)-4-acetoxy-2-(methoxycarbonyl)piperidin-1-yl]-4-oxobutanoic acid, was found to be an inhibitor of α-L-fucosidase from bovine kidney, with an IC50 value of 157 μM. researchgate.net More distantly related, but structurally relevant, bicyclic dihydrofuro[3,2-b]piperidine derivatives have been shown to be exceptionally potent α-glucosidase inhibitors, with IC50 values as low as 0.07 μM, significantly stronger than the clinical drug acarbose. nih.gov

Table 1: Glycosidase Inhibition by Piperidine Derivatives

Compound ClassTarget EnzymeInhibitory Activity (IC50)Source
L-hydroxypipecolic acid derivativesβ-GlucuronidasePotent inhibition nih.gov
Uronic-type azasugar derivativesβ-N-acetylglucosaminidaseModerate inhibition nih.gov
Triacetoxy piperidine derivativeα-L-Fucosidase157 μM researchgate.net
Dihydrofuro[3,2-b]piperidine derivativeα-Glucosidase0.07 μM nih.gov

Kinesin Spindle Protein (KSP) Inhibitors: The kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for forming the bipolar mitotic spindle during cell division. mdpi.com Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. mdpi.comresearchgate.net While various small molecule KSP inhibitors have been developed, including those with dihydropyrimidine (B8664642) and triphenylbutanamine scaffolds, derivatives specifically from the this compound core have not been prominently featured in the literature as KSP inhibitors. nih.govnih.gov

Arginase Inhibitors: Arginase is an enzyme that plays a significant role in various pathological states, including cancer and cardiovascular disease, by hydrolyzing L-arginine. nih.govnih.gov A novel class of boronic acid-based arginase inhibitors incorporating a piperidine scaffold has been developed. nih.gov These compounds were designed to primarily inhibit extracellular arginase and demonstrated potent in vitro activity, with IC50 values reaching as low as 160 nM. nih.gov The development of these piperidine derivatives started from D-hydroxyproline, a readily available chiral source, highlighting the utility of chiral substituted heterocyclic scaffolds in designing potent enzyme inhibitors. nih.gov

Dengue virus (DENV) is a major global health threat, and there is an urgent need for effective antiviral therapeutics. nih.govresearchgate.net Research into anti-dengue agents has explored a wide variety of chemical structures, including bioflavonoids, phenolic compounds, and natural alkaloids like lycorine. researchgate.netnih.govresearchgate.net These compounds have been shown to inhibit DENV replication through various mechanisms. nih.govresearchgate.net However, based on available research, derivatives of this compound have not been identified as a significant class of compounds with activity against the dengue virus.

The piperidine ring is a core component of many antibacterial agents. symbiosisonlinepublishing.com Various derivatives of piperidin-4-ol and related structures have been synthesized and evaluated for their activity against a range of bacterial pathogens.

One area of significant interest is in the development of agents against Mycobacterium tuberculosis. A structure-activity relationship (SAR) study of piperidine derivatives identified potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the mycobacterial electron transport chain. nih.govnih.gov Other studies have focused on broader-spectrum antibacterial activity. For instance, certain 2,6-dipiperidino-1,4-dihalogenobenzene derivatives showed activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov Similarly, novel synthesized piperidine derivatives have demonstrated activity against S. aureus and E. coli. biointerfaceresearch.comresearchgate.net Thiosemicarbazone derivatives of piperidin-4-ones have also shown good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org

Table 2: Antibacterial Activity of Selected Piperidine Derivatives

Compound ClassBacterial Strain(s)Activity (MIC)Source
Piperidine derivativesMycobacterium tuberculosisPotent MenA Inhibition nih.govnih.gov
2,6-dipiperidino-1,4-dihalogenobenzenesS. aureus, B. subtilis, Y. enterocolitica, E. coli32-512 µg/mL nih.gov
Thiosemicarbazone derivatives of piperidin-4-oneVarious strainsGood activity vs. Ampicillin biomedpharmajournal.org
Novel piperidine derivativesS. aureus, E. coliActive biointerfaceresearch.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule, including its stereochemistry, influences its biological activity.

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like enzymes and receptors. Even minor changes in stereochemistry can lead to significant differences in binding affinity and biological effect. nih.gov

This principle is clearly demonstrated in studies of hydroxypipecolic acid derivatives as glycosidase inhibitors. The synthesis and evaluation of both L- and D-isomers revealed that the biological activity was highly dependent on the stereochemistry. nih.gov Potent inhibitory activity against β-glucuronidase was observed only with the L-isomers of the hydroxypipecolic acids, indicating a strict stereochemical requirement for recognition and binding by the enzyme's active site. nih.gov

This concept is further supported by findings in other enzyme systems. For example, with KSP inhibitors derived from dihydropyrimidine, the S-enantiomer was found to be the active form, binding preferentially to the allosteric site on the protein. nih.gov The energetic consequences of incorrect stereochemistry can be profound; in one study on adenosine (B11128) deaminase inhibitors, altering the stereochemistry of a single hydroxyl group was shown to reduce binding affinity by 9.8 kcal/mol, which translates to a multi-million-fold decrease in potency. nih.gov The development of chemo-enzymatic methods allows for the precise synthesis of specific stereoisomers of piperidines, which is crucial for optimizing their pharmacological activity. acs.org These findings collectively underscore that the specific (2S,4R) stereoconfiguration of the parent hydroxymethylpiperidin-4-ol is a critical determinant of the biological activity of its derivatives.

Impact of N-Substitution and Side Chain Modifications on Potency and Selectivity

The potency and selectivity of this compound derivatives as glycosidase inhibitors are profoundly influenced by the nature of the substituent on the ring's nitrogen atom (N-substitution) and modifications to other side chains. Altering these groups can dramatically shift the inhibitory profile of the parent compound, enhancing its affinity for a specific enzyme while reducing it for others.

N-alkylation, for instance, has been shown to be a critical factor in modifying the specificity of inhibition. Studies on analogous iminosugars demonstrate that even simple modifications like methylation or benzylation of the ring nitrogen can fundamentally alter which enzymes are inhibited. For example, the synthetic amino sugar 1,4-dideoxy-1,4-imino-L-allitol (DIA) is a moderate inhibitor of human liver α-D-mannosidases. nih.gov However, methylation of its ring nitrogen significantly diminishes its inhibitory activity against most glycosidases, with the notable exception of N-acetyl-β-D-hexosaminidase. nih.gov Further modification, such as N-benzylation, almost completely abolishes its inhibitory capacity, except towards α-L-fucosidase, where it paradoxically becomes a stronger inhibitor. nih.gov

This principle highlights that the nitrogen substituent plays a key role in the molecule's interaction with the enzyme's active site. The size, charge, and hydrophobicity of the N-substituent can either facilitate or hinder the optimal orientation of the inhibitor within the binding pocket.

In the context of β-glucosidase inhibition, N-alkylation of iminosugars in the D-gluco configuration has been systematically explored to enhance activity against human lysosomal β-glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. mdpi.com A versatile synthetic approach allows for the attachment of various N-alkyl chains conjugated to different terminal groups. This research has yielded compounds with inhibitory activities in the low nanomolar range for GCase, demonstrating that carefully designed N-substitutions can lead to highly potent and selective inhibitors. mdpi.com

The following table summarizes the structure-activity relationship (SAR) findings regarding N-substitution on piperidine and related iminosugar inhibitors.

Core StructureN-SubstitutionImpact on PotencyImpact on SelectivityTarget Enzyme Example
1,4-dideoxy-1,4-imino-L-allitol (DIA)-H (unsubstituted)ModerateInhibits α-D-mannosidasesα-D-mannosidase
1,4-dideoxy-1,4-imino-L-allitol (DIA)-CH₃ (Methyl)Decreased (generally)Specificity shifted; retains activity against N-acetyl-β-D-hexosaminidaseN-acetyl-β-D-hexosaminidase
1,4-dideoxy-1,4-imino-L-allitol (DIA)-CH₂Ph (Benzyl)Abolished (generally)Specificity shifted; becomes a stronger inhibitor of α-L-fucosidaseα-L-fucosidase
Iminosugar (D-gluco config.)-Alkyl chains with various terminal groupsSignificantly Increased (low nM range)High selectivity for β-glucosidases over other enzymesβ-Glucocerebrosidase (GCase)

Mechanistic Insights into Molecular Interactions with Biological Targets

The inhibitory action of this compound derivatives stems from their ability to mimic the transition state of the natural substrate of glycosidase enzymes. Their polyhydroxylated structure, combined with the protonated ring nitrogen at physiological pH, allows them to fit snugly into the enzyme's active site and establish a network of non-covalent interactions that stabilize the enzyme-inhibitor complex.

Hydrogen Bonding Networks in Active Sites

Hydrogen bonds are the primary drivers of the specific recognition and binding of these piperidine inhibitors. The hydroxyl groups on the piperidine ring and the hydroxymethyl side chain act as both hydrogen bond donors and acceptors, forming a tight network of interactions with the polar amino acid residues lining the active site of the target glycosidase.

Docking studies of similar inhibitors with α-glucosidase have provided detailed maps of these interactions. Key residues such as aspartic acid and histidine are often involved. For instance, in silico screening of certain inhibitors revealed crucial hydrogen bonding interactions with active site residues like Asp203, Asp542, Asp327, His600, and Arg526. mdpi.com The protonated ring nitrogen of the inhibitor typically forms a strong ionic bond with a negatively charged carboxylate group of an aspartate or glutamate (B1630785) residue, which is a hallmark of glycosidase inhibitor binding. This interaction mimics the charge stabilization of the oxocarbenium ion-like transition state during enzymatic glycoside hydrolysis.

Van der Waals Forces and Complex Stability

For example, the introduction of a 4-benzylpiperidine (B145979) moiety to a benzenesulfonamide (B165840) scaffold resulted in high inhibitory activity against α-glucosidase, suggesting favorable hydrophobic or van der Waals interactions. nih.gov These forces, although individually weak, are additive and collectively enhance the binding affinity of the inhibitor, leading to a more stable and long-lasting complex. The precise fit of the inhibitor into the active site maximizes these surface-area-dependent interactions.

Inhibition of Cellular Processes (e.g., Viral Glycoprotein Maturation, Protein Folding)

By potently inhibiting host cellular glycosidases, particularly α-glucosidases I and II located in the endoplasmic reticulum (ER), derivatives of this compound can profoundly disrupt critical cellular pathways. One of the most significant consequences is the interference with the maturation of viral glycoproteins. researchgate.net

Many enveloped viruses, including HIV and influenza, rely on the host cell's ER machinery for the proper folding and assembly of their surface glycoproteins. researchgate.net This process involves a quality control cycle where N-linked glycans on the newly synthesized viral proteins are sequentially trimmed by α-glucosidases I and II. This trimming allows the glycoproteins to interact with ER chaperones like calnexin (B1179193) and calreticulin, which facilitate correct protein folding.

Inhibitors based on the piperidine scaffold, such as N-butyl-1-deoxynojirimycin, prevent this crucial glucose trimming step. researchgate.net The viral glycoproteins retain their terminal glucose residues, cannot be properly folded, and are ultimately targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This leads to a significant reduction in the number of functional viral glycoproteins incorporated into new virions, thereby inhibiting the production of infectious viral particles. researchgate.net This mechanism effectively disrupts the viral life cycle by targeting a host cell process, offering a broad-spectrum antiviral strategy.

Theoretical and Computational Studies of 2s,4r 2 Hydroxymethyl Piperidin 4 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. nih.gov These methods are used to determine the electronic structure and geometry of molecules, providing a foundational understanding of their chemical behavior. For piperidine (B6355638) derivatives, DFT calculations are instrumental in elucidating their conformational preferences, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational study of (2S,4R)-2-(hydroxymethyl)piperidin-4-ol involves geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For flexible molecules like piperidines, which can exist in various conformations (e.g., chair, boat, twist-boat), conformational analysis is crucial. By calculating the relative energies of different conformers, the most stable and energetically favorable conformations can be identified. This analysis is vital as the molecular conformation influences its physical, chemical, and biological properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Natural Bond Orbital (NBO) Analysis)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Below is a representative table illustrating the type of data obtained from electronic structure analysis for a piperidine derivative.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy2.5
HOMO-LUMO Gap9.0

Note: The data in this table is illustrative for a generic piperidine derivative and not specific to this compound.

Mulliken Population Analysis for Atomic Charges

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. This information is valuable for understanding the molecule's polarity, electrostatic potential, and intermolecular interactions. The distribution of atomic charges can indicate the reactive sites within the molecule, with regions of higher positive or negative charge being more susceptible to nucleophilic or electrophilic attack, respectively.

Spectroscopic Property Predictions and Interpretations

Computational methods are also employed to predict and interpret various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to gain a deeper understanding of the vibrational and electronic transitions.

Vibrational Spectroscopy (FT-IR, FT-Raman, Normal Coordinate Analysis)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov Normal Coordinate Analysis (NCA) is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion of chemical bonds. nih.gov This detailed assignment is crucial for interpreting experimental spectra and understanding the relationship between molecular structure and vibrational behavior.

The following table shows a sample of predicted vibrational frequencies and their assignments for a substituted piperidine.

Wavenumber (cm⁻¹)Assignment
3400O-H stretch
2950C-H stretch
1450C-H bend
1100C-O stretch

Note: The data in this table is illustrative for a generic piperidine derivative and not specific to this compound.

UV-Vis Absorption Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions. The calculated HOMO and LUMO energies are also crucial in understanding the electronic transitions, as they often correspond to the orbitals involved in the lowest energy electronic excitation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. ycdehongchem.com For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be theoretically employed to confirm its constitution and the relative stereochemistry of its substituents.

In a hypothetical ¹H NMR spectrum, the protons on the piperidine ring would exhibit characteristic chemical shifts and coupling constants (J-values) that are highly dependent on their axial or equatorial orientation. whiterose.ac.uk For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The magnitude of the coupling constants between adjacent protons would help in assigning the chair conformation of the piperidine ring and the relative positions of the hydroxymethyl and hydroxyl groups.

To unambiguously determine the absolute configuration of the chiral centers (C2 and C4), the Mosher method offers a powerful analytical approach. springernature.com This involves the chemical derivatization of the alcohol groups with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric Mosher esters. oregonstate.edumatilda.science By reacting this compound separately with (R)-MTPA and (S)-MTPA chlorides, two different diastereomeric products would be formed.

A comparative ¹H NMR analysis of these diastereomers would reveal systematic differences in the chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkages. researchgate.net Based on the established Mosher model, a positive Δδ value for a given proton indicates its position on one side of the MTPA phenyl ring plane, while a negative value indicates its position on the other side. This pattern of chemical shift differences would allow for the definitive assignment of the S configuration at C2 and the R configuration at C4.

Hypothetical ¹H NMR Chemical Shift Data for Mosher Ester Analysis of the C4-OH Group

Protonδ (S-MTPA Ester) (ppm)δ (R-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)Predicted Spatial Orientation
H-3a3.653.75-0.10On the right side of Mosher model
H-3e3.803.70+0.10On the left side of Mosher model
H-45.205.18+0.02Esterified carbinol proton
H-5a1.851.98-0.13On the right side of Mosher model
H-5e2.101.95+0.15On the left side of Mosher model

Molecular Docking and Simulation Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com Given the prevalence of the piperidine scaffold in pharmacologically active compounds, particularly those targeting central nervous system receptors, a hypothetical docking study could be performed to investigate the interaction of this compound with a relevant protein target, such as a dopamine (B1211576) or sigma receptor. researchgate.netnih.gov

In such a study, the 3D structure of the ligand would be computationally generated and optimized. This structure would then be placed into the binding site of a receptor, and various algorithms would be used to sample different binding poses, scoring them based on factors like intermolecular forces, geometric complementarity, and desolvation energy. The results would predict the most likely binding mode and the binding affinity (often expressed as a docking score or estimated binding energy in kcal/mol).

The hydroxyl and hydroxymethyl groups, along with the secondary amine of the piperidine ring, would be expected to act as key hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in the receptor's active site. tandfonline.com Molecular dynamics simulations could further refine these docked poses, providing insights into the stability of the ligand-receptor complex over time and the role of solvent molecules.

Hypothetical Molecular Docking Results against Dopamine Receptor D2

LigandDocking Score (kcal/mol)Predicted Interacting ResiduesType of Interaction
(2S,4R)-2-(hydroxymethyl) piperidin-4-ol-7.5Asp114Hydrogen Bond (with N-H)
(2S,4R)-2-(hydroxymethyl) piperidin-4-olSer193Hydrogen Bond (with 4-OH)
(2S,4R)-2-(hydroxymethyl) piperidin-4-olTyr408Hydrogen Bond (with CH₂OH)
(2S,4R)-2-(hydroxymethyl) piperidin-4-olTrp386Pi-Alkyl (with piperidine ring)

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. researchgate.net It is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). scielo.org.mx Plotting the RDG against the electron density allows for the identification of different types of non-covalent interactions.

For this compound, NCI analysis would be particularly useful for identifying intramolecular hydrogen bonds that stabilize specific conformations of the molecule. arxiv.org For example, a hydrogen bond could exist between the hydroxyl group at C4 and the nitrogen atom, or between the hydroxymethyl group at C2 and the nitrogen.

The analysis generates 3D isosurfaces where non-covalent interactions occur. These surfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between stabilizing and destabilizing interactions. scielo.org.mx

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces indicate repulsive interactions, such as steric clashes.

A theoretical NCI analysis of the most stable conformation of this compound would likely reveal a blue isosurface between the hydrogen of the C4 hydroxyl group and the lone pair of the nitrogen atom, confirming a stabilizing intramolecular hydrogen bond. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. nih.gov This analysis partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.

Of particular interest are the bond critical points (BCPs), which exist between two interacting atoms. nih.gov The properties of the electron density at these points provide quantitative information about the nature of the interaction. For this compound, QTAIM would be used to:

Characterize Covalent Bonds: Analyze the BCPs of all covalent bonds (C-C, C-N, C-O, C-H, N-H, O-H) to determine their strength and polarity.

Quantify Non-Covalent Interactions: Identify BCPs corresponding to intramolecular hydrogen bonds (e.g., O-H···N). nih.gov

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. For a hydrogen bond, one would expect a relatively low ρ value and a positive value of ∇²ρ, characteristic of a closed-shell interaction (i.e., non-covalent). nih.gov This provides quantitative support for the interactions visualized by NCI analysis.

Hypothetical QTAIM Data for Intramolecular H-Bond (O-H···N)

Bond Critical Point (BCP)Electron Density (ρ) (a.u.)Laplacian of ρ (∇²ρ) (a.u.)Ellipticity (ε)Nature of Interaction
O4-H···N10.025+0.0850.03Moderate, stabilizing hydrogen bond

Future Research Directions and Expanding Applications in Chemical Biology

Development of Novel and Sustainable Synthetic Routes for Piperidinol Scaffolds

The demand for enantiomerically pure piperidinol scaffolds, such as (2S,4R)-2-(hydroxymethyl)piperidin-4-ol, in drug discovery necessitates the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Future research is increasingly focused on "green chemistry" approaches to minimize waste and energy consumption.

Biocatalysis , utilizing whole-cell systems or isolated enzymes, offers a promising avenue for the asymmetric synthesis of piperidine (B6355638) derivatives. nih.govnih.gov These methods operate under mild conditions and can exhibit remarkable stereoselectivity. Future work will likely focus on enzyme engineering to develop novel biocatalysts with tailored substrate specificities and enhanced stability for the synthesis of complex piperidinol structures.

Furthermore, research into novel organocatalytic and metal-catalyzed reactions continues to provide innovative solutions. nih.gov Strategies such as intramolecular aza-Michael reactions and catalytic hydrogenation of pyridine (B92270) derivatives are being refined to offer greater control over stereochemistry and functional group tolerance. nih.gov The development of one-pot multicomponent reactions is also a key goal, aiming to construct complex piperidinol scaffolds from simple starting materials in a single, efficient operation.

Synthetic StrategyKey AdvantagesRepresentative Research Focus
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced environmental impact.Use of carbonyl reductases and lipases for asymmetric synthesis and kinetic resolution. rsc.orgresearchgate.net
Biocatalysis Excellent enantioselectivity, sustainable, operates under physiological conditions.Engineering of enzymes for specific piperidinol scaffold synthesis.
Organocatalysis Metal-free, often milder conditions, unique reactivity.Development of novel catalysts for intramolecular cyclization reactions. nih.gov
Metal Catalysis High efficiency and broad substrate scope.Asymmetric hydrogenation and hydroboration of pyridine precursors. nih.gov

Exploration of New Biological Targets and Pathways for this compound Derivatives

While derivatives of the this compound scaffold have established roles, for example as glycosidase inhibitors, a vast landscape of potential biological targets remains to be explored. Future research will undoubtedly focus on diversifying the therapeutic applications of novel analogs.

The inherent structural features of the piperidinol core, including its hydrogen bonding capabilities and defined stereochemistry, make it an attractive starting point for designing inhibitors for a wide range of enzymes and receptors. clinmedkaz.org Current research on broader piperidine derivatives has shown promise in areas such as:

Anticancer Agents: Piperidine-containing compounds are being investigated as inhibitors of various targets implicated in cancer, such as protein kinases and histone deacetylases.

Neurodegenerative Diseases: The piperidine moiety is a common feature in molecules targeting central nervous system (CNS) disorders, including potential treatments for Alzheimer's and Parkinson's diseases.

Infectious Diseases: Novel piperidine derivatives are being synthesized and evaluated for their activity against a variety of pathogens, including bacteria, viruses, and parasites.

The strategy moving forward will involve the rational design and synthesis of libraries of this compound derivatives with diverse substitutions. These libraries can then be screened against a wide array of biological targets to identify new lead compounds. High-throughput screening (HTS) technologies will be instrumental in this endeavor, allowing for the rapid evaluation of thousands of compounds.

Potential Therapeutic AreaExample Biological TargetsRationale for Piperidinol Scaffold
Oncology Kinases, HDM2, Thymidine Phosphorylase3D structure allows for specific interactions in enzyme active sites. researchgate.netnih.gov
Neurology Opioid Receptors, AcetylcholinesteraseThe scaffold is a common feature in many CNS-active drugs. tandfonline.com
Infectious Diseases Viral Proteases, Bacterial EnzymesPotential for novel mechanisms of action to combat drug resistance.
Metabolic Disorders Glucosidase, FarnesyltransferaseMimicry of natural substrates like sugars.

Advanced Computational Modeling for Rational Design of Bioactive Compounds

The integration of advanced computational modeling is set to revolutionize the design of bioactive compounds based on the this compound scaffold. In silico techniques can significantly accelerate the drug discovery process by predicting the biological activity of virtual compounds, thereby prioritizing synthetic efforts.

Molecular docking studies are routinely used to predict the binding modes and affinities of piperidinol derivatives within the active sites of target proteins. nih.govtandfonline.com This allows for the structure-based design of more potent and selective inhibitors. For example, by understanding the key interactions between a this compound analog and its target, medicinal chemists can rationally modify the scaffold to enhance binding.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. researchgate.netresearchgate.net These simulations can reveal crucial information about the stability of binding poses and the role of solvent molecules, which is often missed in static docking studies.

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of piperidine derivatives with their biological activities. researchgate.net These models, often built using machine learning algorithms, can predict the activity of novel, unsynthesized compounds, further guiding the design process. The future will likely see an increased use of artificial intelligence and deep learning to build more predictive and robust models for the rational design of therapeutics based on this versatile scaffold. nih.gov

Computational TechniqueApplication in Drug DesignFuture Directions
Molecular Docking Prediction of binding modes and affinities.Development of more accurate scoring functions and inclusion of protein flexibility.
Molecular Dynamics (MD) Analysis of ligand-receptor stability and dynamics.Longer timescale simulations and enhanced sampling methods. researchgate.net
QSAR Prediction of biological activity based on chemical structure.Integration of 3D structural information and machine learning approaches. researchgate.net

Integration of this compound into Material Science or Catalysis (if emerging from future research)

While the primary focus for this compound and its derivatives has been in the realm of chemical biology and medicine, its unique chiral structure holds potential for applications in material science and catalysis. This area represents a nascent but exciting frontier for future research.

The presence of multiple hydroxyl groups and a chiral backbone makes this piperidinol a candidate for use as a chiral building block in polymer chemistry . It could be incorporated into polyesters or polyurethanes to create novel biodegradable materials with specific stereochemical properties. These materials could find applications in areas such as chiral chromatography, enantioselective separations, or as scaffolds for tissue engineering.

In the field of asymmetric catalysis , chiral piperidine-based ligands have been shown to be effective in a variety of metal-catalyzed reactions. The this compound scaffold could be functionalized to create novel ligands for enantioselective synthesis. The defined stereochemistry and the potential for multi-point binding to a metal center could lead to catalysts with high efficiency and enantioselectivity.

Although currently underexplored, the unique structural and stereochemical features of this compound suggest that with creative synthetic modifications, it could become a valuable component in the development of new functional materials and catalysts. Future research in this direction could unlock entirely new applications for this versatile chiral scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,4R)-2-(hydroxymethyl)piperidin-4-ol with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired stereoisomer. Use chiral auxiliaries or catalysts during cyclization or hydroxylation steps. Purification via recrystallization or chiral chromatography is critical. Validate stereochemistry using polarimetry, NMR (e.g., NOESY for spatial proximity analysis), and X-ray crystallography .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Record solubility thresholds using UV-Vis spectroscopy or HPLC quantification.
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via LC-MS and compare with reference standards. Store in sealed containers under inert atmosphere (e.g., argon) to prevent oxidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Emergency Procedures : For skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for ≥15 minutes. Document incidents and consult occupational health services.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow local regulations for organic waste .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • NMR Discrepancies : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Verify sample purity via HPLC and assess solvent effects (e.g., deuterated solvent interactions).
  • IR Anomalies : Use attenuated total reflectance (ATR) FT-IR to minimize moisture interference. Cross-validate with mass spectrometry (HRMS) to confirm molecular integrity .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F (Manometric Respirometry Test) to assess aerobic degradation in sludge or soil. Monitor metabolite formation via LC-HRMS.
  • Ecotoxicology : Apply a split-plot design with aquatic organisms (e.g., Daphnia magna) exposed to varying concentrations. Measure LC50 values and sublethal effects (e.g., reproductive inhibition) .

Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target receptors (e.g., kinases, GPCRs). Validate with MD simulations to assess binding stability.
  • QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Train models on existing bioactivity datasets (e.g., ChEMBL) .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Optimization : Use low-temperature conditions (−20°C to 0°C) for acid/base-sensitive steps. Avoid prolonged heating in protic solvents.
  • Chiral Retention : Introduce bulky protecting groups (e.g., tert-butyl carbamate) to sterically hinder racemization. Monitor enantiomeric excess (ee) via chiral HPLC at each synthetic step .

Data Analysis and Interpretation

Q. How should researchers address contradictory results in biological assays (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines/pathways using positive controls (e.g., known inhibitors). Replicate experiments across independent labs to rule out technical variability.
  • Meta-Analysis : Pool data from multiple studies using random-effects models. Adjust for covariates like assay temperature, incubation time, and solvent concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.